molecular formula C19H32O3 B14485360 Methyl 3-(5-undecylfuran-2-YL)propanoate CAS No. 64137-39-9

Methyl 3-(5-undecylfuran-2-YL)propanoate

Cat. No.: B14485360
CAS No.: 64137-39-9
M. Wt: 308.5 g/mol
InChI Key: HTPUDIJFGZLWIJ-UHFFFAOYSA-N
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Description

Methyl 3-(5-undecylfuran-2-YL)propanoate is an organic compound belonging to the ester family. Esters are characterized by their pleasant odors and are often found in natural products like fruits and flowers . This particular compound features a furan ring substituted with an undecyl group and a propanoate ester moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(5-undecylfuran-2-YL)propanoate typically involves the esterification of 3-(5-undecylfuran-2-YL)propanoic acid with methanol. This reaction is catalyzed by an acid, such as sulfuric acid, under reflux conditions . The reaction can be represented as follows:

3-(5-undecylfuran-2-YL)propanoic acid+methanolH2SO4Methyl 3-(5-undecylfuran-2-YL)propanoate+water\text{3-(5-undecylfuran-2-YL)propanoic acid} + \text{methanol} \xrightarrow{\text{H}_2\text{SO}_4} \text{this compound} + \text{water} 3-(5-undecylfuran-2-YL)propanoic acid+methanolH2​SO4​​Methyl 3-(5-undecylfuran-2-YL)propanoate+water

Industrial Production Methods

Industrial production of this compound may involve continuous esterification processes where the reactants are fed into a reactor and the product is continuously removed. This method ensures high efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(5-undecylfuran-2-YL)propanoate can undergo various chemical reactions, including:

    Hydrolysis: The ester can be hydrolyzed to yield the corresponding carboxylic acid and alcohol.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The furan ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions (e.g., HCl or NaOH).

    Reduction: LiAlH4 in dry ether.

    Substitution: Electrophiles like bromine (Br2) in the presence of a catalyst.

Major Products

    Hydrolysis: 3-(5-undecylfuran-2-YL)propanoic acid and methanol.

    Reduction: 3-(5-undecylfuran-2-YL)propanol.

    Substitution: Various substituted furans depending on the electrophile used.

Scientific Research Applications

Methyl 3-(5-undecylfuran-2-YL)propanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 3-(5-undecylfuran-2-YL)propanoate involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to various physiological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Methyl acetate: A simple ester with a fruity odor.

    Ethyl propanoate: Another ester with a similar structure but different alkyl groups.

    Methyl butyrate: Known for its pineapple-like odor.

Uniqueness

Methyl 3-(5-undecylfuran-2-YL)propanoate is unique due to its furan ring substituted with a long undecyl chain, which imparts distinct chemical and physical properties compared to simpler esters. This structural uniqueness makes it valuable in specialized applications, particularly in research and industry.

Properties

CAS No.

64137-39-9

Molecular Formula

C19H32O3

Molecular Weight

308.5 g/mol

IUPAC Name

methyl 3-(5-undecylfuran-2-yl)propanoate

InChI

InChI=1S/C19H32O3/c1-3-4-5-6-7-8-9-10-11-12-17-13-14-18(22-17)15-16-19(20)21-2/h13-14H,3-12,15-16H2,1-2H3

InChI Key

HTPUDIJFGZLWIJ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCC1=CC=C(O1)CCC(=O)OC

Origin of Product

United States

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